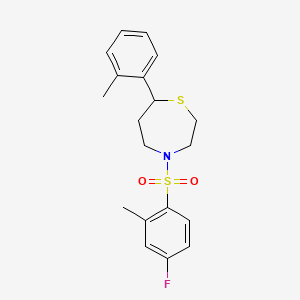

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a 1,4-thiazepane derivative featuring a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound is substituted at position 4 with a (4-fluoro-2-methylphenyl)sulfonyl group and at position 7 with an o-tolyl (2-methylphenyl) moiety. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs and related sulfonyl/thiazepane derivatives offer insights into its likely properties .

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLPXCSUJHYJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its molecular formula is , with a molecular weight of 379.51 g/mol. This compound features a thiazepane ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- IUPAC Name : 4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane

- InChI : InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3

Anticholinesterase Activity

Research indicates that compounds similar to 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane may exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies on related thiazepane derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain.

In vitro assays have shown that certain thiazepane derivatives can achieve IC50 values in the low micromolar range, suggesting promising potential as therapeutic agents for cognitive disorders .

Antimicrobial Properties

The thiazepane core is also associated with antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of thiazepanes can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Case Studies and Research Findings

- Case Study on AChE Inhibition :

- Antimicrobial Activity Evaluation :

Data Table: Biological Activities of Thiazepane Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Thiazepane Family

The closest structural analogs are sulfonyl-substituted 1,4-thiazepanes. For example:

Key Observations:

- Chlorine (in ) vs. fluorine (target) alters lipophilicity and electronic effects.

Electronic and Spectral Comparisons

- o-Tolyl Substituent Effects: In platinum complexes, the o-tolyl group induces blue shifts in MLCT (metal-to-ligand charge transfer) bands due to its electron-donating methyl group and steric twisting (51.7° out-of-plane distortion), raising the π*-LUMO energy . Similar effects may occur in the target compound’s electronic transitions.

- Sulfonyl Group IR Signatures: Sulfonyl-containing analogs (e.g., hydrazinecarbothioamides in ) exhibit C=O stretches at 1663–1682 cm⁻¹ and C=S stretches at 1243–1258 cm⁻¹. The target compound’s sulfonyl group would likely show S=O stretches near 1150–1350 cm⁻¹, though direct data are lacking .

Aggregation and Solid-State Behavior

- Emission Properties: Platinum complexes with o-tolyl groups exhibit aggregation-induced emission shifts (e.g., λem(max) = 641 nm at room temperature to 676 nm at 77 K in ). While the target compound lacks emission data, its o-tolyl and sulfonyl groups may promote similar solid-state interactions or MMLCT (metal-metal-to-ligand charge transfer) behavior if metal coordination occurs .

Q & A

Q. What synthetic methodologies are reported for 4-((4-fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane?

The synthesis of structurally related sulfonyl-containing heterocycles typically involves sulfonylation of intermediates using sulfonyl chlorides under mild conditions. For example, a nosylated amine derivative was synthesized via Pd-catalyzed deprotection and subsequent sulfonylation in ethanol with 1,3-dimethylbarbituric acid as a scavenger . Similar protocols can be adapted by substituting 4-fluoro-2-methylbenzenesulfonyl chloride as the sulfonylating agent. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to minimize side products like over-sulfonylated species.

Q. How can the purity and structural identity of this compound be validated?

Comprehensive characterization includes:

- NMR spectroscopy : H and C NMR to confirm regiochemistry of the thiazepane ring and substituents. For example, splitting patterns in H NMR can distinguish axial/equatorial protons in the seven-membered ring .

- HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography (e.g., Chromolith® columns) ensures molecular weight accuracy and purity >95% .

- Elemental analysis : Required for novel compounds to validate stoichiometry .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Estimated via computational tools (e.g., PubChem’s XLogP3) to predict lipophilicity, which affects membrane permeability. The sulfonyl group enhances solubility in polar solvents (e.g., DMSO), while the o-tolyl group increases hydrophobicity .

- pH stability : Tested in buffers (pH 1–10) to identify degradation pathways. Sulfonamides are prone to hydrolysis under acidic/basic conditions, necessitating storage at neutral pH .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s activity as a neurokinin receptor antagonist?

- In vitro assays : Use CHO-K1 cells expressing human NK1/NK3 receptors. Measure inhibition of substance P-induced calcium flux via FLIPR (Fluorometric Imaging Plate Reader). Reference compounds like elinzanetant (a dual NK1/NK3 antagonist) provide positive controls .

- Binding affinity : Radioligand displacement assays with H-labeled antagonists (e.g., aprepitant for NK1) to calculate IC values .

- Selectivity profiling : Screen against related GPCRs (e.g., serotonin, dopamine receptors) to assess off-target effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in:

- Assay conditions : Variations in cell lines, receptor expression levels, or buffer composition (e.g., divalent cations affecting receptor conformation). Standardize protocols using guidelines from the American Pharmacopeia .

- Compound handling : Degradation due to light/heat exposure or solvent impurities. Validate stability via LC-MS before each assay .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical methods (e.g., ANOVA with post-hoc tests) to minimize batch effects .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with NK1/NK3 receptors. Focus on hydrogen bonding with Gln165 (NK1) and hydrophobic interactions with Phe268 .

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 inhibition) and blood-brain barrier penetration. The sulfonyl group may reduce CNS exposure due to high polarity .

- SAR analysis : Modify the o-tolyl or sulfonyl groups to improve potency. For example, introducing electron-withdrawing substituents on the phenyl ring enhances receptor binding .

Q. What experimental approaches validate the compound’s mechanism in disease models (e.g., osteoarthritis or neurological disorders)?

- In vivo models : Test in rodent models of osteoarthritis (e.g., destabilization of medial meniscus) by measuring cartilage degradation biomarkers (e.g., CTX-II). Hedgehog-Gli1 signaling pathways, implicated in chondrocyte senescence, can be analyzed via qPCR .

- Behavioral assays : For neurological applications, use forced swim tests (depression) or open-field tests (anxiety) with dose-response studies. Compare efficacy to clinically approved NK antagonists .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Characterization Data

| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (NMR) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Fluoro-2-methylbenzenesulfonyl chloride, EtOH, 25°C, 12h | 65 | H NMR (CDCl3): δ 7.82 (d, J=8.5 Hz, 2H, SO2Ar), 2.41 (s, 3H, CH3) | |

| Cyclization | NaH, THF, 0°C→RT, 6h | 78 | C NMR: 158.9 (C-F), 134.2 (thiazepane C7) |

Q. Table 2: In Vitro Neurokinin Receptor Antagonism

| Assay Type | IC (nM) | Selectivity (vs. NK2) | Reference Compound |

|---|---|---|---|

| NK1 Calcium Flux | 12.3 ± 1.2 | >100-fold | Aprepitant (IC=0.5 nM) |

| NK3 Radioligand Binding | 89.4 ± 5.6 | >50-fold | Osanetant (IC=1.2 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.